molecular formula C22H26O4 B3245726 Peroxide, bis[4-(1,1-dimethylethyl)benzoyl] CAS No. 1712-79-4

Peroxide, bis[4-(1,1-dimethylethyl)benzoyl]

Cat. No.: B3245726
CAS No.: 1712-79-4
M. Wt: 354.4 g/mol
InChI Key: RERBZZQPFKUWQP-UHFFFAOYSA-N
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Description

Peroxide, bis[4-(1,1-dimethylethyl)benzoyl] is a useful research compound. Its molecular formula is C22H26O4 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Peroxide, bis[4-(1,1-dimethylethyl)benzoyl] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Peroxide, bis[4-(1,1-dimethylethyl)benzoyl] including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-tert-butylbenzoyl) 4-tert-butylbenzenecarboperoxoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H26O4/c1-21(2,3)17-11-7-15(8-12-17)19(23)25-26-20(24)16-9-13-18(14-10-16)22(4,5)6/h7-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERBZZQPFKUWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501266478
Record name Bis[4-(1,1-dimethylethyl)benzoyl] peroxide
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Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1712-79-4
Record name Bis[4-(1,1-dimethylethyl)benzoyl] peroxide
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Record name Bis[4-(1,1-dimethylethyl)benzoyl] peroxide
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Record name Peroxide, bis[4-(1,1-dimethylethyl)benzoyl]
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Decomposition Mechanisms and Radical Generation from Bis 4 Tert Butylbenzoyl Peroxide

Thermal Decomposition Pathways and Initiation Processes

The thermal decomposition of bis(4-tert-butylbenzoyl) peroxide is a process governed by first-order kinetics, where the application of heat provides the necessary energy to overcome the activation barrier for bond cleavage. This process initiates a sequence of radical reactions fundamental to its function in polymerization and organic synthesis.

ParameterValueDescription
T10hr72 °CTemperature for a 10-hour half-life
T1hr90 °CTemperature for a 1-hour half-life
Activation Energy (Ea)128.4 kJ/molMinimum energy required for decomposition
Arrhenius Frequency Factor (A)5.49 x 1014 s-1Pre-exponential factor in the Arrhenius equation

Subsequent Decarboxylation Reactions and Aroyloxy Radical Transformations

Following their formation, the 4-tert-butylbenzoyloxy radicals are energetically unstable and can undergo further transformation. The principal secondary reaction is decarboxylation, where the radical expels a molecule of carbon dioxide (CO₂) to produce a highly reactive 4-tert-butylphenyl radical. This step is typically rapid at the temperatures used for thermal initiation. The resulting aryl radical is the species primarily responsible for initiating subsequent chemical reactions, such as polymer chain growth.

Mechanistic Distinction Between Concerted and Stepwise Fragmentation

The thermal fragmentation of diaroyl peroxides can be mechanistically complex, with debate centering on whether the O-O bond cleavage and subsequent decarboxylation occur in a concerted or stepwise fashion. Theoretical studies on various diacyl peroxides suggest that the nature of the substituent on the benzoyl ring influences the preferred pathway. nih.govresearchgate.net For peroxides with electron-donating substituents, such as the tert-butyl group, the decomposition tends to follow a stepwise mechanism. nih.gov

In this stepwise pathway, the initial homolysis of the O-O bond (Section 3.1.1) is a distinct step that forms two 4-tert-butylbenzoyloxy radicals as discrete intermediates. These intermediates exist for a finite lifetime before undergoing the subsequent decarboxylation step (Section 3.1.2). This contrasts with a concerted mechanism where the O-O bond cleavage and the C-C bond cleavage (leading to CO₂ expulsion) occur simultaneously, bypassing the formation of a stable aroyloxy radical intermediate.

Photoinduced Decomposition and Photochemical Reactivity

Irradiation with ultraviolet (UV) light provides an alternative, non-thermal pathway for the decomposition of bis(4-tert-butylbenzoyl) peroxide. This photochemical process involves the absorption of a photon, which promotes the molecule to an electronically excited state, leading to rapid fragmentation and radical generation.

UV-Initiated Radical Generation and Quantum Yields

Ultrafast Time-Resolved Spectroscopic Investigations of Decomposition Intermediates

The precise dynamics of photochemical decomposition have been elucidated for the closely related dibenzoyl peroxide using ultrafast time-resolved spectroscopy. These advanced techniques, such as femtosecond transient absorption, allow for the direct observation of the reaction intermediates on picosecond (10⁻¹² s) and femtosecond (10⁻¹⁵ s) timescales.

Studies on dibenzoyl peroxide reveal that upon UV excitation, fragmentation occurs via a concerted mechanism. The process is incredibly fast, with the concerted cleavage of both the O-O bond and the phenyl-C(carbonyl) bond occurring in less than one picosecond. This leads directly to the formation of a phenyl radical, a benzoyloxy radical, and a molecule of carbon dioxide within the solvent cage. A significant portion of these radical pairs may then recombine within tens of picoseconds.

By analogy, the photodecomposition of bis(4-tert-butylbenzoyl) peroxide is expected to follow a similar ultrafast, concerted pathway. Excitation would lead to the near-instantaneous formation of a 4-tert-butylphenyl radical, a 4-tert-butylbenzoyloxy radical, and CO₂. This mechanism is distinct from the stepwise pathway often favored in thermal decomposition, highlighting how the method of energy input can fundamentally alter the reaction coordinate and the transient species involved.

Insufficient Information Available for "Peroxide, bis[4-(1,1-dimethylethyl)benzoyl]" Decomposition

A thorough search for scholarly articles and research data concerning the chemically induced decomposition of "Peroxide, bis[4-(1,1-dimethylethyl)benzoyl]" has yielded insufficient specific information to construct the requested detailed article. While general principles of peroxide decomposition are well-documented for related compounds, the explicit focus on "Peroxide, bis[4-(1,1-dimethylethyl)benzoyl]" as mandated by the instructions cannot be met with the currently available scientific literature found through the search.

The search for data on the influence of transition metal catalysts and the interaction with radical promoters and activators specifically for "Peroxide, bis[4-(1,1-dimethylethyl)benzoyl]" did not provide the detailed research findings necessary to populate the outlined sections and subsections with the required scientific accuracy and authority. General information on other organic peroxides, such as tert-butyl hydroperoxide (TBHP) and di-tert-butyl peroxide (DTBP), is available but cannot be accurately extrapolated to the subject compound without dedicated research, which appears to be unavailable.

Therefore, in adherence to the strict requirement of focusing solely on "Peroxide, bis[4-(1,1-dimethylethyl)benzoyl]" and to maintain scientific accuracy, the requested article on its chemically induced decomposition mechanisms cannot be generated at this time.

Kinetics and Thermochemical Energetics of Bis 4 Tert Butylbenzoyl Peroxide Decomposition

Quantitative Determination of Decomposition Reaction Kinetics

The rate at which bis(4-tert-butylbenzoyl) peroxide decomposes is fundamental to its application. The decomposition process involves the homolytic cleavage of the weak oxygen-oxygen bond, a reaction that can be initiated thermally or photochemically. The kinetics of this process are typically studied using techniques such as differential scanning calorimetry (DSC), which can provide data for detailed kinetic analysis.

Isoconversional methods are powerful tools for analyzing the kinetics of solid-state and solution-phase reactions without assuming a specific reaction model. These "model-free" approaches rely on the principle that the reaction rate at a constant extent of conversion is only a function of temperature. By conducting experiments at multiple heating rates, the activation energy (Ea) can be determined as a function of the conversion degree (α).

The Flynn-Wall-Ozawa method involves plotting the logarithm of the heating rate (β) against the reciprocal of the temperature (1/T) for a given conversion, with the slope being proportional to the activation energy. nih.gov Similarly, the Kissinger-Akahira-Sunose method also provides a relationship to calculate the activation energy from DSC data at different heating rates. researchgate.net

Table 1: Representative Activation Energies for Benzoyl Peroxide Decomposition using Isoconversional Methods

MethodConversion (α)Activation Energy (Ea) (kJ/mol)
Flynn-Wall-Ozawa0.15 - 0.75119.96 (average)
Kissinger-Akahira-Sunose0.15 - 0.75112.93 (average)

Note: Data for unsubstituted Benzoyl Peroxide. The presence of the 4-tert-butyl substituent is expected to influence these values. researchgate.net

The thermal decomposition of diacyl peroxides in solution often follows first-order kinetics, particularly at low concentrations where induced decomposition is minimized. For di-tert-butyl peroxide (DTBP), a related organic peroxide, the decomposition is consistently found to be a first-order reaction. researchgate.net It is highly probable that the decomposition of bis(4-tert-butylbenzoyl) peroxide also predominantly follows a first-order rate law.

The rate constant (k) can be determined from experimental data by plotting the natural logarithm of the peroxide concentration versus time. The Arrhenius equation, k = A * exp(-Ea/RT), relates the rate constant to the activation energy (Ea) and the pre-exponential factor (A). For DTBP in various solvents, the activation energy has been determined to be in the range of 128 to 159 kJ/mol, with log(A/s⁻¹) values between 12.2 and 16.3. researchgate.net The presence of the electron-donating tert-butyl group in the para position of the benzoyl moiety in bis(4-tert-butylbenzoyl) peroxide is expected to have a modest influence on the decomposition rate compared to unsubstituted benzoyl peroxide.

Impact of Solution Environment and Concentration on Decomposition Rates

The rate of peroxide decomposition can be significantly influenced by the solvent and the initial concentration of the peroxide. The solvent can affect the stability of the peroxide and the reactivity of the generated radicals. For instance, the decomposition of di-tert-butyl peroxide has been shown to be dependent on its concentration in solution. aidic.it

Energetic Profiling of Radical Initiation Events

The decomposition of bis(4-tert-butylbenzoyl) peroxide is an exothermic process, releasing energy in the form of heat. The energetics of this process, including the enthalpy of decomposition and the energy distribution in the products, are crucial for understanding the reactivity and potential hazards associated with this compound.

The enthalpy of decomposition (ΔHd) is a measure of the heat released during the decomposition of a substance. For organic peroxides, this value is typically large and positive, indicating a highly exothermic process. For example, the heat of decomposition for di-tert-butyl peroxide has been reported to be around 1.18 to 1.32 kJ/g. aidic.it

Differential scanning calorimetry is a common technique used to measure the enthalpy of decomposition. For bis(2,4-dichlorobenzoyl) peroxide, a related diacyl peroxide, the exothermic onset temperature was found to be 98°C, with an activation energy between 232 and 236 kJ/mol. researchgate.net While a precise value for bis(4-tert-butylbenzoyl) peroxide is not available, it is expected to have a significant enthalpy of decomposition due to the inherent instability of the peroxide bond and the formation of stable products. The tert-butyl substituent is not expected to drastically alter the enthalpy of decomposition compared to other substituted benzoyl peroxides.

Table 2: Enthalpy of Decomposition for Related Peroxides

CompoundEnthalpy of Decomposition (kJ/g)
Di-tert-butyl peroxide1.18 - 1.32

Note: This data provides an estimate of the magnitude of the enthalpy of decomposition for organic peroxides. aidic.it

The photolysis of diacyl peroxides leads to the formation of various products, including carbon dioxide (CO2). Studies on the UV-induced decomposition of dibenzoyl peroxide (DBPO), a close structural analog of bis(4-tert-butylbenzoyl) peroxide, have provided detailed insights into the energy distribution of the nascent CO2 molecules.

Upon photolysis, the CO2 molecule is formed in a vibrationally excited state. The excess energy from the reaction is channeled into the vibrational modes of the CO2 molecule. The subsequent relaxation of this vibrational energy to the surrounding solvent molecules occurs on a picosecond timescale. For the decomposition of DBPO in dichloromethane (B109758) (CH2Cl2), the vibrational cooling of the hot CO2 has been observed to occur with a single relaxation time of approximately 67 ± 5 ps. The initial vibrational temperature of the CO2 can be remarkably high, on the order of 1800 K. This high temperature is thought to arise from the energy released during the structural relaxation of a bent OCO moiety to the linear CO2 molecule.

This process can be monitored using time-resolved infrared spectroscopy, which tracks the evolution of the asymmetric stretching vibration (ν3) of the CO2 molecule. The analysis of the transient IR spectra allows for the determination of the internal energy decay, which is often found to be monoexponential. The study of these vibrational energy relaxation dynamics provides a window into the intricate details of the bond-breaking and bond-forming processes that occur during the decomposition of diacyl peroxides.

Radical Chemistry and Mechanistic Studies of Bis 4 Tert Butylbenzoyl Peroxide Derived Species

Spectroscopic Characterization of Transient Radical Intermediates (e.g., 4-tert-butylbenzoyloxy and 4-tert-butylphenyl Radicals)

The direct observation and characterization of short-lived radical intermediates such as the 4-tert-butylbenzoyloxy and 4-tert-butylphenyl radicals rely heavily on advanced spectroscopic techniques. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most definitive method for studying species with unpaired electrons.

EPR spectroscopy provides detailed information about the electronic structure of a radical. The key parameters obtained from an EPR spectrum are the g-factor, which is characteristic of the radical's electronic environment, and the hyperfine coupling constants (hfs), which describe the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C).

The 4-tert-butylphenyl radical, a σ-radical with the unpaired electron localized in an sp² orbital on the ipso-carbon, is expected to have a distinct EPR signature. Although direct spectral data for this specific radical is scarce, extensive studies on structurally similar, sterically hindered phenyl radicals provide a strong basis for its expected characteristics. For instance, the related 2,4,6-tri-tert-butylphenyl radical has been thoroughly characterized. The hyperfine splittings in its EPR spectrum reveal the extent of interaction between the unpaired electron and the meta-protons of the aromatic ring. By analogy, the EPR spectrum of the 4-tert-butylphenyl radical would be expected to show a primary triplet splitting due to coupling with the two equivalent meta-protons.

Table 5.1: Representative EPR Hyperfine Coupling Constants for Phenyl-Type Radicals

Radical SpeciesInteracting NucleiHyperfine Coupling Constant (a), Gauss (G)
Phenyl Radical (C₆H₅•)ortho-H (2)~17.4
meta-H (2)~5.9
para-H (1)~1.9
2,4,6-tri-tert-butylphenyl Radicalmeta-H (2)~6.15

Note: Data for the phenyl radical is provided for comparison. The tert-butyl groups in the 2,4,6-tri-tert-butylphenyl radical significantly increase its persistence, allowing for easier spectroscopic study.

In addition to experimental techniques, computational chemistry, particularly Density Functional Theory (DFT), is employed to predict the geometric and electronic structures of these transient radicals. Theoretical calculations can provide estimates of hyperfine coupling constants, which aid in the interpretation of complex or poorly resolved experimental EPR spectra.

Radical Scavenging and Trapping Experiments for Reaction Pathway Elucidation

To confirm the presence of transient radicals and to understand their reaction pathways, indirect methods such as radical scavenging and spin trapping are indispensable. These experiments provide mechanistic insights by intercepting the short-lived radicals to form more stable, detectable products.

Radical Scavenging: This technique involves the addition of a "scavenger" molecule to the reaction mixture, which reacts efficiently with the radical intermediates. A classic example of a radical scavenger is 2,6-di-tert-butyl-4-methylphenol (BHT). If the formation of a product in a peroxide-initiated reaction is inhibited or suppressed by the presence of BHT, it serves as strong evidence for a radical-mediated pathway. The scavenger competes with the substrate for the radical, and the subsequent analysis of scavenger-derived products can further illuminate the nature of the captured radical.

Spin Trapping: This is a more sophisticated technique that uses a spin trap—a diamagnetic molecule that reacts with a transient radical to form a much more persistent radical adduct. This new radical adduct is stable enough to be detected and characterized by EPR spectroscopy. The hyperfine coupling constants of the spin adduct are diagnostic of the original radical that was trapped. Common spin traps include nitrones, such as α-phenyl-N-tert-butylnitrone (PBN), and nitroso compounds.

For the decomposition of bis(4-tert-butylbenzoyl) peroxide, spin trapping experiments could be designed to capture both the initial 4-tert-butylbenzoyloxy radical and the subsequent 4-tert-butylphenyl radical. Trapping the former would confirm the primary homolysis step, while trapping the latter would provide evidence for the subsequent decarboxylation.

Table 5.2: Common Agents for Radical Pathway Elucidation

Agent TypeExampleMechanism of ActionInformation Gained
Radical Scavenger 2,6-di-tert-butyl-4-methylphenol (BHT)Donates a hydrogen atom to a reactive radical, forming a stable phenoxyl radical.Confirms radical pathway if reaction is inhibited; product analysis can identify scavenger-radical adducts.
Spin Trap (Nitrone) 5,5-Dimethyl-1-pyrroline N-oxide (DMPO)Adds the transient radical to form a stable nitroxide radical adduct.EPR spectrum of the adduct provides hyperfine data to identify the original trapped radical.
Spin Trap (Nitrone) α-phenyl-N-tert-butylnitrone (PBN)Adds the transient radical to form a stable nitroxide radical adduct.Similar to DMPO, used to identify transient radicals via EPR of the resulting adduct.

Intermolecular Radical Coupling and Addition Reactions

Once formed, the 4-tert-butylbenzoyloxy and 4-tert-butylphenyl radicals can participate in a variety of intermolecular reactions, which are fundamental to their application as reaction initiators.

Radical Coupling: Phenyl radicals, such as the 4-tert-butylphenyl radical, can undergo radical-radical coupling reactions. This can involve self-coupling (dimerization) to form a biphenyl (B1667301) derivative or cross-coupling with other radical species present in the reaction medium. While the high reactivity and low concentration of these radicals often make coupling a minor pathway, it can be significant under certain conditions. For instance, in inert solvents and at high initiator concentrations, the formation of 4,4'-di-tert-butylbiphenyl (B167987) from the dimerization of two 4-tert-butylphenyl radicals could be observed.

Radical Addition: A more common fate for these radicals is their addition to unsaturated systems, such as alkenes and alkynes. This is the key step in peroxide-initiated polymerizations and other radical chain reactions.

The 4-tert-butylbenzoyloxy radical can add across a double bond, forming a carbon-centered radical that incorporates the benzoyloxy group. This new radical can then propagate a chain reaction.

The 4-tert-butylphenyl radical can also add to double bonds, leading to the formation of a new, more stable carbon-centered radical. This process, known as arylation, is a powerful method for forming carbon-carbon bonds. The efficiency and regioselectivity of this addition depend on the nature of the alkene (e.g., electron-rich or electron-deficient) and the reaction conditions.

These addition reactions are fundamental to the synthetic utility of radical initiators, enabling the construction of complex molecular architectures from simple precursors.

Electron Transfer Processes and Redox Behavior of Peroxide-Derived Radicals

In addition to atom abstraction and addition reactions, peroxide-derived radicals can engage in electron transfer (ET) processes, acting as either one-electron oxidants or reductants depending on their redox potentials and the nature of the substrate.

The redox behavior of the 4-tert-butylbenzoyloxy and 4-tert-butylphenyl radicals is a key aspect of their chemistry. The benzoyloxy radical, with its electron-withdrawing carboxyl group, is a relatively strong oxidizing agent. It can abstract an electron from an electron-rich substrate to form the corresponding 4-tert-butylbenzoate anion and a substrate radical cation.

ArCOO• + Substrate → ArCOO⁻ + Substrate•⁺

Conversely, the 4-tert-butylphenyl radical can, in principle, act as a reductant by donating its unpaired electron, although its ability to do so is highly dependent on the presence of a suitable electron acceptor. More commonly, it is generated in reactions where its precursor is reduced.

The electrochemical properties, such as the standard redox potential (E°), quantify the oxidizing or reducing power of a radical species. While specific electrochemical data for these particular radicals are not widely documented, kinetic studies of electron transfer reactions involving analogous radicals provide valuable insights. For example, time-resolved studies on the reactions of various radicals with electron donors have been used to determine the rates of electron transfer and to understand how radical structure influences reactivity. These studies show that the rate of electron transfer is highly sensitive to the redox potential difference between the radical and the substrate, in accordance with Marcus theory. Understanding these ET processes is crucial for designing and controlling radical reactions where ionic intermediates may play a role alongside neutral radicals.

Advanced Applications in Polymer Science and Engineering

Initiation of Free-Radical Polymerization in Diverse Monomer Systems

The primary application of bis(4-tert-butylbenzoyl) peroxide is as a thermal initiator for free-radical polymerization. The rate of its thermal decomposition is a key parameter, typically characterized by its half-life (t½) at various temperatures. This data is crucial for selecting the appropriate initiator for a specific monomer and polymerization process to ensure controlled reaction rates and desired polymer properties.

Thermal Decomposition Data for Bis(4-tert-butylbenzoyl) Peroxide
Parameter Temperature
10-hour Half-Life (T10)72°C
1-hour Half-Life (T1)90°C

This data indicates the temperatures at which 50% of the peroxide will have decomposed within 10 hours and 1 hour, respectively, guiding its use in polymerization processes within this temperature range. google.com

Bis(4-tert-butylbenzoyl) peroxide is utilized as an initiator in the polymerization of styrene (B11656). google.com In these processes, the peroxide is dissolved in the styrene monomer, and upon heating, it decomposes to form radicals that initiate the polymerization cascade. The selection of an initiator with a suitable decomposition profile, like bis(4-tert-butylbenzoyl) peroxide, is essential for controlling the polymerization rate and, consequently, the molecular weight and molecular weight distribution of the resulting polystyrene. icheme.org

For specialized applications like expandable polystyrene (EPS), a multi-stage initiation system is often employed. While not specifically detailed for bis(4-tert-butylbenzoyl) peroxide in the available literature, initiators with similar temperature profiles are often used as second-stage initiators to ensure high conversion of the monomer at elevated temperatures. harwick.comspecialchem.comarkema.com

Diaroyl peroxides are a class of initiators generally suitable for the free-radical polymerization of vinyl monomers. For instance, related peroxyesters like tert-butyl peroxybenzoate are known to be effective for the polymerization of vinyl acetate (B1210297). lookpolymers.comlookpolymers.com Given its chemical structure and function as a source of free radicals, bis(4-tert-butylbenzoyl) peroxide is a potential candidate for initiating the polymerization of such vinyl monomers. The choice of initiator depends heavily on the specific polymerization conditions, such as temperature and solvent, required for each type of vinyl polymer.

The synthesis of acrylic and methacrylic polymers, such as poly(methyl methacrylate) (PMMA), is frequently achieved through free-radical polymerization. A variety of organic peroxides serve as initiators for these systems. google.com For example, tert-butyl peroxybenzoate is used as an initiator for the solution, bulk, and suspension polymerization of acrylates and methacrylates. lookpolymers.comnouryon.com The polymerization can be conducted across a range of temperatures, typically from 100-170°C in solution processes. nouryon.com While specific kinetic data for bis(4-tert-butylbenzoyl) peroxide in acrylate systems is not widely published, its decomposition characteristics suggest it would be effective in a temperature range suitable for these monomers.

The production of Low-Density Polyethylene (LDPE) is a high-pressure (up to 3000 bar) and high-temperature process that relies on free-radical polymerization. chemanalyst.com The initiators for this process must be active at very high temperatures. eupegypt.com Commonly used initiators include peroxides like tert-butyl peroxybenzoate, which is active in the 220-270°C range. nouryon.comatamankimya.com

Based on its known half-life data, bis(4-tert-butylbenzoyl) peroxide has a 1-hour half-life at 90°C. google.com This decomposition temperature is significantly lower than the typical operating temperatures for LDPE production. Therefore, it would be too reactive to be used as a primary initiator in a standard high-pressure LDPE process, as it would decompose too rapidly. However, it could potentially be used in specialized low-temperature polymerization processes or as a component in a mixed-initiator system to cover a broader temperature range.

The physical regime in which polymerization is conducted significantly impacts the process and the final polymer properties. Bis(4-tert-butylbenzoyl) peroxide, being soluble in organic monomers and solvents, is well-suited for homogeneous polymerization methods like bulk and solution polymerization. pergan.commgcub.ac.in

Bulk Polymerization : The initiator is dissolved directly in the liquid monomer. This method yields a very pure polymer but presents challenges in heat and viscosity management. mgcub.ac.inscribd.com

Solution Polymerization : The monomer and initiator are dissolved in a non-reactive solvent, which helps to dissipate heat and control viscosity. mgcub.ac.in

Suspension Polymerization : The initiator is dissolved in monomer droplets that are suspended in an immiscible liquid, typically water. The polymerization occurs within these individual droplets, behaving like many small bulk polymerizations. scribd.com Bis(4-tert-butylbenzoyl) peroxide has been specifically cited for use in suspension polymerization processes involving styrene. google.com

Emulsion Polymerization : This method typically requires a water-soluble initiator that generates radicals in the aqueous phase, which then enter monomer-swollen micelles. pergan.comscribd.com As an oil-soluble peroxide, bis(4-tert-butylbenzoyl) peroxide is generally not suitable for conventional emulsion polymerization.

Polymer Modification and Crosslinking Processes

Beyond initiating polymerization, organic peroxides are widely used to modify and crosslink existing polymers. pergan.com The process, often termed vulcanization for elastomers, involves the generation of free radicals by the peroxide at elevated temperatures. These radicals abstract hydrogen atoms from the polymer backbones, creating polymer radicals. The subsequent combination of these polymer radicals forms a three-dimensional crosslinked network. pergan.com

This modification enhances several material properties, including:

Thermal stability and heat resistance

Mechanical strength and hardness

Elasticity and compression set

Chemical and solvent resistance

Crosslinking of Thermosetting Resins (e.g., Unsaturated Polyesters) and Elastomers

Peroxide, bis[4-(1,1-dimethylethyl)benzoyl] serves as a crucial component in the curing of unsaturated polyester resins and the crosslinking of various elastomers. The thermal decomposition of the peroxide generates free radicals that initiate the crosslinking reactions, transforming the liquid resin or soft elastomer into a solid, three-dimensional network. This process significantly enhances the mechanical strength, thermal stability, and chemical resistance of the final material.

Viscosity Modification and Controlled Chain Degradation (e.g., Polypropylene)

In the realm of polyolefins, particularly polypropylene, Peroxide, bis[4-(1,1-dimethylethyl)benzoyl] is utilized for viscosity modification through a process known as controlled chain scission or "visbreaking." During melt processing, the peroxide decomposes to form radicals that abstract hydrogen atoms from the polypropylene backbone. This leads to chain scission, resulting in a decrease in the polymer's molecular weight and, consequently, its melt viscosity.

This controlled degradation is instrumental in producing polypropylene grades with a narrower molecular weight distribution and improved flow properties. These modifications are essential for applications such as fiber spinning, injection molding, and film extrusion, where precise control over melt rheology is paramount for processability and final product quality. The efficiency of the chain scission process is dependent on the peroxide concentration, processing temperature, and the residence time in the extruder.

Development of Controlled/Living Radical Polymerization (CRP) Strategies

While diacyl peroxides are conventionally used in free radical polymerization, their integration into controlled/living radical polymerization (CRP) techniques is an area of ongoing research.

Integration of Diacyl Peroxides as Initiators in CRP Systems (e.g., ATRP, RAFT, NMP)

The direct use of Peroxide, bis[4-(1,1-dimethylethyl)benzoyl] as a primary initiator in prominent CRP systems like Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, or Nitroxide-Mediated Polymerization (NMP) is not a standard approach. These techniques typically rely on specific initiators and mediating agents to achieve controlled chain growth.

However, diacyl peroxides can be employed in hybrid or dual-initiator systems. For instance, they could be used to generate radicals that then participate in a RAFT or NMP equilibrium. The challenge lies in controlling the initiation efficiency and minimizing irreversible termination reactions that are characteristic of conventional free radical polymerization. The compatibility of the peroxide's decomposition products with the catalysts and mediating agents in these systems is a critical factor for successful implementation.

Influence on Polymer Microstructure and Macroscopic Properties

The choice of initiator has a profound impact on the resulting polymer's microstructure, which in turn dictates its macroscopic properties.

Regulation of Polymer Molecular Weight and Polydispersity

In conventional free radical polymerization, the concentration of Peroxide, bis[4-(1,1-dimethylethyl)benzoyl] plays a significant role in determining the molecular weight of the resulting polymer. Higher initiator concentrations lead to a greater number of initiating radicals, resulting in the formation of shorter polymer chains and thus a lower average molecular weight.

A patent for a suspension polymerization process for styrene suggests that the dosing of this peroxide can be used to control the molecular weight and molecular weight distribution of the resulting polystyrene. google.com By manipulating the addition rate of the initiator during the polymerization, it is possible to influence the number of growing chains at different stages of the reaction, thereby tailoring the molecular weight distribution. google.com For instance, a bimodal molecular weight distribution can be achieved by varying the dosing speed, which can be beneficial for certain applications where a combination of processability (from low molecular weight fractions) and mechanical strength (from high molecular weight fractions) is desired. google.com

Table 1: Properties of Polystyrene Initiated with bis[4-(1,1-dimethylethyl)benzoyl] Peroxide (Illustrative)

Initiator Concentration (mol/L) Average Molecular Weight (Mw, g/mol ) Polydispersity Index (PDI)
0.01 250,000 2.5
0.05 150,000 2.2
0.10 100,000 2.0

Note: This table is illustrative and represents general trends. Actual values would depend on specific reaction conditions such as monomer concentration and temperature.

Control of Polymer End-Group Functionality

The fragments generated from the thermal decomposition of Peroxide, bis[4-(1,1-dimethylethyl)benzoyl] become the end-groups of the polymer chains. In this case, the initiating species are 4-(1,1-dimethylethyl)benzoyl radicals. Consequently, the resulting polymer chains will possess these tert-butylbenzoyl moieties at their termini.

The presence of these specific end-groups can influence the polymer's properties, such as its thermal stability and its interaction with other materials in blends or composites. While the primary role of the initiator is to start the polymerization, the resulting end-groups are an inherent feature of the polymer's microstructure. For specialized applications, these end-groups could potentially be further modified to impart specific functionalities to the polymer.

Specialized Applications in Organic Synthesis and Functionalization Chemistry

Utilization as a Source of O- and C-Functional Groups in Organic Transformations

Diacyl peroxides are readily available and widely used reagents in organic synthesis because they can function as electrophiles, oxidants, and radical sources. rsc.org A key feature of bis[4-(1,1-dimethylethyl)benzoyl] peroxide is its capacity to serve as a precursor for both oxygen- and carbon-centered functional groups. rsc.orgresearchgate.net The relatively weak oxygen-oxygen bond in the peroxide can be cleaved by heat or light. researchgate.net This homolytic cleavage results in the formation of two 4-(tert-butyl)benzoyloxy radicals.

These oxygen-centered radicals can then participate in various reactions, such as adding to unsaturated bonds or abstracting hydrogen atoms, thereby introducing an acyloxy functional group into a molecule. This provides a direct method for C-O bond formation. researchgate.net

Alternatively, the 4-(tert-butyl)benzoyloxy radical can undergo rapid decarboxylation (loss of CO2) to generate a 4-(tert-butyl)phenyl radical. researchgate.net This carbon-centered radical is a crucial intermediate for introducing the 4-(tert-butyl)phenyl group, a C-functional group, into different organic substrates. researchgate.net This dual reactivity makes diacyl peroxides like bis[4-(1,1-dimethylethyl)benzoyl] peroxide valuable reagents for diverse functionalization strategies. rsc.orgresearchgate.net

Arylation and Alkylation Reactions (e.g., C-H/N-H Arylation/Alkylation)

The generation of aryl and alkyl radicals from diacyl peroxides makes them ideal reagents for arylation and alkylation reactions. researchgate.net The 4-(tert-butyl)phenyl radical, formed upon decarboxylation of the corresponding benzoyloxy radical, can be effectively used in C-H arylation reactions. This allows for the direct formation of a C-C bond by replacing a hydrogen atom on a substrate with the 4-(tert-butyl)phenyl group.

Similarly, these radicals can participate in N-H arylation, providing a pathway for the synthesis of N-arylated compounds. These arylation protocols have been successfully applied in the synthesis and late-stage functionalization of natural products and bioactive molecules. researchgate.net While the primary use is arylation, diacyl peroxides derived from alkyl carboxylic acids are also effective for para-selective alkylation of pyridines, acting as both alkyl radical precursors and internal oxidants in the absence of a metal catalyst. rsc.org

Reaction TypeRadical SourceSubstrate ExampleKey Features
C-H ArylationAryl Diacyl PeroxidesArenes, HeteroarenesDirect C-C bond formation
N-H ArylationAryl Diacyl PeroxidesAmines, HeterocyclesSynthesis of N-aryl compounds
C-H AlkylationAlkyl Diacyl PeroxidesPyridinesMetal-free, regioselective

Selective Oxidation and Peroxidation Reactions in Organic Media

Diacyl peroxides are effective oxidizing agents in a variety of organic transformations. researchgate.net They can be used for the selective oxidation of phenols, predominantly at the ortho position. nih.gov In other contexts, they facilitate the selective synthesis of benzylic alcohols from benzylic C-H bonds without the over-oxidation to ketones that is often seen with other oxidants. organic-chemistry.org This selectivity is a significant advantage in complex molecule synthesis. The reactivity and selectivity of diacyl peroxides in oxidation reactions can be enhanced by using cyclic structures, which often lead to higher yields under milder, metal-free conditions. thieme-connect.com

Diacyl Peroxide Involvement in Metal-Catalyzed Organic Reactions

The reactivity of diacyl peroxides can be synergistically enhanced through the use of transition metal catalysts. nih.gov These metals can facilitate the cleavage of the peroxide O-O bond to generate radicals or participate in catalytic cycles where the peroxide acts as the terminal oxidant.

Chiral scaffolds are fundamental to the advancement of asymmetric synthesis. nih.gov In the context of reactions involving peroxides, chiral catalysts are employed to control the stereochemical outcome. While specific examples detailing the use of bis[4-(1,1-dimethylethyl)benzoyl] peroxide in asymmetric catalysis are not prevalent in the search results, the general principle involves a chiral catalyst creating a stereochemically defined environment. This environment directs the reaction of radical intermediates generated from the peroxide, enabling the formation of chiral products with high enantioselectivity. The development of novel, privileged chiral motifs continues to be a major goal for chemists to more effectively transfer asymmetry in catalytic processes. nih.gov

Synthetic metalloporphyrins are a class of bioinspired redox-active catalysts that can mimic the function of enzymes like cytochromes P450. nih.gov These complexes are widely used as catalysts for oxidation reactions. nih.govrsc.org In these systems, a diacyl peroxide can serve as the oxygen source. The metalloporphyrin catalyst activates the peroxide, often leading to the formation of a high-valent metal-oxo species. nih.gov This potent oxidizing intermediate is the active species that oxidizes the organic substrate. nih.gov This catalytic cycle allows for a wide range of oxidation reactions, including the epoxidation of olefins and hydroxylation of alkanes, with high efficiency and selectivity. nih.govhku.hk The use of metalloporphyrins in conjunction with peroxides represents a powerful strategy in modern synthetic chemistry. rsc.org

Advanced Analytical Methodologies for Research and Characterization of Bis 4 Tert Butylbenzoyl Peroxide

Spectroscopic Techniques for Molecular Structure and Reaction Pathway Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of bis(4-tert-butylbenzoyl) peroxide. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal detailed information about their atomic composition, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

For bis(4-tert-butylbenzoyl) peroxide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present. The nine protons of the tert-butyl group are chemically equivalent and would appear as a sharp singlet, typically in the upfield region around 1.3 ppm. The aromatic protons on the benzene (B151609) ring would appear further downfield, split into two sets of doublets due to their ortho and meta positions relative to the carbonyl group, characteristic of a 1,4-disubstituted benzene ring. These are anticipated in the 7.5-8.0 ppm range.

The ¹³C NMR spectrum provides complementary information. Key signals would include those for the methyl carbons of the tert-butyl group (around 30-35 ppm), the quaternary carbon of the tert-butyl group (around 35-40 ppm), the aromatic carbons (in the 125-155 ppm region), and the carbonyl carbon, which is expected to be the most downfield signal (around 160-165 ppm) due to the strong deshielding effect of the attached oxygen atoms.

Table 1: Predicted NMR Spectral Data for Bis(4-tert-butylbenzoyl) Peroxide Predicted data based on analogous structures like benzoyl peroxide and other 4-tert-butyl substituted compounds. researchgate.netresearchgate.netchemicalbook.com

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
tert-Butyl H~1.3Singlet18H-C(CH₃)₃
Aromatic H~7.5Doublet4HAr-H (ortho to -C(CH₃)₃)
Aromatic H~7.9Doublet4HAr-H (ortho to C=O)
¹³C NMR Chemical Shift (δ, ppm)Assignment
Methyl C~31-C(C H₃)₃
Quaternary C~35-C (CH₃)₃
Aromatic C~125Ar-C (ortho to -C(CH₃)₃)
Aromatic C~129Ar-C (ortho to C=O)
Aromatic C~132Ar-C (ipso to C=O)
Aromatic C~158Ar-C (ipso to -C(CH₃)₃)
Carbonyl C~164C =O

Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of bis(4-tert-butylbenzoyl) peroxide is dominated by absorptions characteristic of its diacyl peroxide and substituted aromatic structures.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which for diacyl peroxides typically appears at a relatively high frequency, around 1780 cm⁻¹ and 1760 cm⁻¹. chemicalbook.commasterorganicchemistry.com The peroxide O-O bond itself is a very weak absorber and is often not observed in the IR spectrum. Other key absorptions include C-H stretching from the tert-butyl groups (aliphatic) just below 3000 cm⁻¹ and the aromatic C-H stretching just above 3000 cm⁻¹. libretexts.org The carbon-carbon double bond stretches (C=C) within the aromatic ring are found in the 1600-1450 cm⁻¹ region. libretexts.orgnist.gov

Table 2: Characteristic FT-IR Absorption Bands for Bis(4-tert-butylbenzoyl) Peroxide

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3100-3000MediumC-H StretchAromatic
2980-2870StrongC-H StretchAliphatic (tert-butyl)
~1780, ~1760Very StrongC=O StretchDiacyl Peroxide
1605, ~1500Medium-StrongC=C StretchAromatic Ring
1470-1450MediumC-H BendAliphatic (tert-butyl)
1200-1000StrongC-O StretchPeroxide Ester
~850StrongC-H Bend1,4-disubstituted Aromatic

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The benzoyl portions of the bis(4-tert-butylbenzoyl) peroxide molecule act as chromophores. The presence of the carbonyl group and the aromatic ring gives rise to characteristic electronic transitions.

The spectrum is expected to show strong absorptions corresponding to π→π* transitions associated with the aromatic system and the carbonyl groups, likely resulting in a maximum absorbance (λmax) in the range of 230-280 nm. Weaker n→π* transitions from the non-bonding electrons on the carbonyl oxygens may also be observed. youtube.com

A key application of UV-Vis spectroscopy for this compound is in reaction monitoring. Bis(4-tert-butylbenzoyl) peroxide is often used as a radical initiator, and its decomposition can be readily followed by monitoring the decrease in absorbance at its λmax over time. This allows for the calculation of reaction rates and the study of decomposition kinetics under various conditions.

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the parent compound and offers structural clues through the analysis of its fragmentation patterns.

The molecular formula of bis(4-tert-butylbenzoyl) peroxide is C₂₂H₂₆O₄, corresponding to a molecular weight of approximately 354.4 g/mol . nih.gov In an MS experiment, the primary and most facile fragmentation event is the homolytic cleavage of the weak peroxide (O-O) bond. This breakage results in the formation of two 4-tert-butylbenzoyloxy radicals. In the mass spectrometer, this would likely be observed as the 4-tert-butylbenzoyl cation. A subsequent common fragmentation is the loss of the tert-butyl group, a stable tertiary carbocation.

Table 3: Predicted Mass Spectrometry Fragments for Bis(4-tert-butylbenzoyl) Peroxide

m/zProposed Fragment IonProposed Formula
354[M]⁺ (Molecular Ion)[C₂₂H₂₆O₄]⁺
1614-tert-butylbenzoyl cation[C₁₁H₁₃O]⁺
1494-tert-butylphenyl cation[C₁₀H₁₃]⁺
105Benzoyl cation (from loss of tert-butyl)[C₇H₅O]⁺
57tert-butyl cation[C₄H₉]⁺

Chromatographic Methods for Compositional Analysis and Degradation Product Profiling

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of bis(4-tert-butylbenzoyl) peroxide and for identifying and quantifying any impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile and thermally sensitive compounds like organic peroxides. google.com A typical method for analyzing bis(4-tert-butylbenzoyl) peroxide involves reversed-phase chromatography.

In this setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, commonly a gradient mixture of acetonitrile (B52724) and water. google.com The compound is detected as it elutes from the column, typically using a UV detector set to the compound's λmax (e.g., ~240 nm). The retention time of the compound is a characteristic identifier under specific conditions, while the area under the peak is proportional to its concentration, allowing for precise quantification against a standard curve.

This method is highly effective for assessing the purity of a sample by separating the active peroxide from starting materials, synthetic by-products, and degradation products such as 4-tert-butylbenzoic acid. By analyzing samples over time, HPLC can be used to conduct stability studies and create a detailed degradation product profile. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Decomposition Products

GC-MS is a powerful technique for identifying the volatile products generated during the thermal decomposition of organic peroxides. The process involves heating the peroxide to induce decomposition and then introducing the resulting volatile fragments into a gas chromatograph. The gas chromatograph separates the individual components of the mixture, which are then introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique fragmentation pattern for each compound that allows for its identification.

For a substituted dibenzoyl peroxide like bis(4-tert-butylbenzoyl) peroxide, the expected primary decomposition pathway would involve the homolytic cleavage of the weak oxygen-oxygen bond to form two 4-tert-butylbenzoyloxy radicals. These radicals could then undergo further reactions, such as decarboxylation to form 4-tert-butylphenyl radicals. The subsequent reactions of these radicals would lead to a variety of volatile products.

Based on the decomposition of analogous compounds like benzoyl peroxide, potential volatile products for bis(4-tert-butylbenzoyl) peroxide could include:

Carbon Dioxide (CO₂): Resulting from the decarboxylation of the benzoyloxy radical.

4-tert-Butylbenzoic acid: Formed by hydrogen abstraction by the 4-tert-butylbenzoyloxy radical.

tert-Butylbenzene: Formed by hydrogen abstraction by the 4-tert-butylphenyl radical.

Biphenyl (B1667301) derivatives: Arising from the coupling of two 4-tert-butylphenyl radicals.

Esters: Such as phenyl 4-tert-butylbenzoate, formed from the reaction of a 4-tert-butylphenyl radical and a 4-tert-butylbenzoyloxy radical.

Hydrocarbons: Various smaller hydrocarbon fragments could be formed from the breakdown of the tert-butyl group at high temperatures.

A hypothetical data table of potential GC-MS findings is presented below.

Retention Time (min) Identified Compound Key Mass Fragments (m/z) Plausible Origin
t₁Carbon Dioxide44Decarboxylation of 4-tert-butylbenzoyloxy radical
t₂tert-Butylbenzene134, 119, 91Hydrogen abstraction by 4-tert-butylphenyl radical
t₃4-tert-Butylbenzoic acid178, 163, 135Hydrogen abstraction by 4-tert-butylbenzoyloxy radical
t₄Phenyl 4-tert-butylbenzoate254, 177, 105, 77Combination of radicals
t₅4,4'-Di-tert-butylbiphenyl (B167987)266, 251, 119Coupling of 4-tert-butylphenyl radicals

Calorimetric and Thermal Analysis Techniques for Kinetic and Thermochemical Studies

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Exothermicity

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. For an organic peroxide, DSC is crucial for determining its thermal stability, including the onset temperature of decomposition, the temperature of the maximum rate of decomposition (peak exotherm), and the total energy released during decomposition (heat of decomposition, ΔHd).

A typical DSC thermogram for an organic peroxide would show a sharp exothermic peak corresponding to its decomposition. The onset temperature of this exotherm is a critical parameter for assessing the thermal hazard of the substance. A lower onset temperature indicates lower thermal stability. The heat of decomposition provides a measure of the energy that can be released, which is directly related to the severity of a potential thermal runaway event.

For bis(4-tert-butylbenzoyl) peroxide, the presence of the electron-donating tert-butyl groups on the para positions of the benzene rings would be expected to influence its thermal stability compared to unsubstituted benzoyl peroxide. However, without experimental data, the precise values for its thermal transitions cannot be provided.

Below is a hypothetical data table summarizing the expected DSC data for bis(4-tert-butylbenzoyl) peroxide in comparison to a related compound, bis(2,4-dichlorobenzoyl) peroxide.

Compound Onset Temperature (Tonset, °C) Peak Exotherm Temperature (Tpeak, °C) Heat of Decomposition (ΔHd, J/g)
bis(4-tert-butylbenzoyl) Peroxide(Not available)(Not available)(Not available)
bis(2,4-dichlorobenzoyl) Peroxide~98(Value not specified)(Value not specified)

Differential Adiabatic Calorimetry (DAC) for Reaction Energetics

Differential Adiabatic Calorimetry (DAC) is a technique used to study the thermodynamics and kinetics of exothermic reactions under adiabatic conditions, meaning no heat is exchanged with the surroundings. This method is particularly valuable for assessing the runaway reaction potential of thermally unstable substances like organic peroxides. DAC experiments provide data on the temperature and pressure profiles of a decomposition reaction as a function of time.

From these profiles, key safety parameters can be determined, including the self-heating rate, the adiabatic temperature rise, and the time to maximum rate (TMR). This information is essential for designing safe storage and handling procedures and for developing emergency relief systems.

Due to the lack of any available literature on the DAC analysis of bis(4-tert-butylbenzoyl) peroxide or even closely related dibenzoyl peroxides, a meaningful discussion or data table for this section cannot be constructed. The reaction energetics of peroxides are highly specific to their molecular structure, and extrapolating from different classes of peroxides, such as dialkyl peroxides, would not be scientifically sound.

Theoretical and Computational Chemistry Approaches for Bis 4 Tert Butylbenzoyl Peroxide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Bond Dissociation Energies

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure and the strength of its chemical bonds. Density Functional Theory (DFT) has become a particularly popular and effective method for studying organic peroxides due to its balance of computational cost and accuracy.

DFT benchmark studies have shown that functionals like B3LYP and the ωB97 family can predict O-O bond dissociation energies with a mean absolute deviation of around 5.0 kcal/mol compared to experimental values for a range of peroxides. chemrxiv.orgresearchgate.net For diacyl peroxides, the O-O bond is known to be relatively weak. For instance, high-level ab initio calculations (G2 level of theory) have determined the bond dissociation enthalpy of diacetyl peroxide to be approximately 38 kcal/mol. wayne.edu It is expected that the O-O BDE of bis(4-tert-butylbenzoyl) peroxide would be of a similar magnitude.

The presence of the electron-donating tert-butyl groups in the para position of the benzoyl rings is likely to have a subtle electronic effect on the O-O bond strength compared to unsubstituted benzoyl peroxide. These substituent effects can be accurately captured by DFT calculations. The stability of the resulting 4-(tert-butyl)benzoyloxyl radical also plays a role in the BDE.

A representative table of computationally determined O-O bond dissociation enthalpies for various peroxides using high-level ab initio methods is presented below to illustrate the typical range of these values.

Compound NameComputational MethodCalculated O-O Bond Dissociation Enthalpy (kcal/mol)
Hydrogen Peroxide (HOOH)G250
Methyl Hydroperoxide (CH3OOH)G245
Dimethyl Peroxide (CH3OOCH3)G239
Diacetyl PeroxideG2(MP2)38
Trifluoroperoxyacetic AcidG2(MP2)49

This table presents data for analogous peroxides to provide context for the expected bond dissociation energy of bis(4-tert-butylbenzoyl) peroxide.

Molecular Dynamics Simulations of Peroxide Decomposition and Radical Diffusion

While quantum chemical calculations provide static properties of molecules, molecular dynamics (MD) simulations offer a dynamic picture of chemical processes. Reactive molecular dynamics (RMD), using force fields like ReaxFF, can simulate the decomposition of peroxide molecules and the subsequent diffusion of the generated radicals within a polymer matrix.

For bis(4-tert-butylbenzoyl) peroxide, an MD simulation would typically start with one or more peroxide molecules embedded in a simulation box containing polymer chains and/or monomer units. The system's temperature is then raised to simulate the conditions under which decomposition occurs. The ReaxFF force field allows for the breaking and forming of chemical bonds, enabling the simulation of the homolytic cleavage of the O-O bond in bis(4-tert-butylbenzoyl) peroxide to form two 4-(tert-butyl)benzoyloxyl radicals.

Following the initial decomposition, the simulation can track the diffusion of these radicals through the polymer matrix. The diffusion coefficient of the radicals is a crucial parameter as it influences the efficiency of polymerization initiation and the probability of side reactions such as radical recombination. The bulky tert-butyl groups on the benzoyloxyl radicals may affect their diffusion through the polymer matrix compared to smaller radicals.

MD simulations can also provide insights into the subsequent reactions of the primary radicals, such as decarboxylation to form 4-tert-butylphenyl radicals and carbon dioxide. The rate of these subsequent reactions and the diffusion of the resulting species can also be monitored.

Reaction Pathway Modeling and Transition State Analysis

To gain a more detailed understanding of the decomposition mechanism, reaction pathway modeling and transition state analysis are employed. These computational techniques are used to identify the lowest energy path for a chemical reaction and to characterize the transition state, which is the highest energy point along this path.

For the thermal decomposition of bis(4-tert-butylbenzoyl) peroxide, the primary reaction is the homolysis of the O-O bond:

(4-tBu-C₆H₄C(O)O)₂ → 2 (4-tBu-C₆H₄C(O)O•)

This is a barrierless reaction in the gas phase, with the activation energy being equal to the bond dissociation energy. However, in a condensed phase or polymer matrix, solvent cage effects can play a significant role.

Following the initial bond cleavage, the resulting 4-(tert-butyl)benzoyloxyl radical can undergo β-scission (decarboxylation) to form a 4-tert-butylphenyl radical and carbon dioxide:

4-tBu-C₆H₄C(O)O• → 4-tBu-C₆H₄• + CO₂

Computational modeling can be used to calculate the activation energy for this decarboxylation step. This is crucial as the nature of the initiating radical (the benzoyloxyl radical or the phenyl radical) can influence the kinetics of polymerization and the structure of the resulting polymer. Transition state theory can be used in conjunction with the calculated activation energies to predict the rate constants for these elementary reaction steps.

Computational Prediction of Radical Propagation and Termination in Polymer Systems

Once the initiating radicals are formed and have diffused through the polymer system, they react with monomer units to initiate polymerization. Computational methods can be used to model these subsequent steps of radical propagation and termination.

The reactivity of the 4-(tert-butyl)benzoyloxyl and 4-tert-butylphenyl radicals towards a specific monomer can be assessed using quantum chemical calculations. By modeling the addition of the radical to the monomer's double bond, the activation energy for the initiation step can be determined.

Kinetic Monte Carlo or other simulation methods can then be used to model the propagation of the polymer chain, where monomer units are sequentially added to the growing radical chain. These models can predict various macroscopic properties of the resulting polymer, such as the molecular weight distribution and the degree of branching.

Termination reactions, where two growing polymer chains react to terminate the polymerization process, can also be modeled. The two primary mechanisms for termination are combination (where the two chains form a single longer chain) and disproportionation (where a hydrogen atom is transferred from one chain to the other, resulting in one saturated and one unsaturated chain). Computational models can help to predict the relative importance of these two termination pathways.

By combining the computational predictions for initiation, propagation, and termination, a comprehensive kinetic model for the polymerization process initiated by bis(4-tert-butylbenzoyl) peroxide can be developed. This allows for the in-silico optimization of reaction conditions to achieve desired polymer properties.

Future Directions and Emerging Research Frontiers for Bis 4 Tert Butylbenzoyl Peroxide Chemistry

Design and Synthesis of Novel Peroxide Analogues with Tunable Reactivity

The future development of bis(4-tert-butylbenzoyl) peroxide chemistry is intrinsically linked to the ability to fine-tune its reactivity through the design and synthesis of novel analogues. The substitution on the aromatic ring offers a versatile platform for modifying the peroxide's decomposition kinetics and, consequently, its performance as a radical initiator.

Future research will likely focus on introducing a variety of functional groups onto the benzoyl moiety to modulate the electronic and steric environment of the peroxide linkage. For instance, the incorporation of electron-donating or electron-withdrawing groups can alter the stability of the O-O bond, thereby controlling the temperature at which radical generation occurs. This allows for the development of initiators tailored for specific polymerization processes, from low-temperature curing of composites to high-temperature polymer synthesis.

The synthesis of these novel analogues will necessitate the exploration of efficient and selective chemical transformations. While traditional methods for peroxide synthesis, such as the reaction of an acyl chloride with a peroxide salt, remain relevant, there is a growing interest in developing greener and more atom-economical routes. nih.gov

Table 1: Potential Substituent Effects on the Reactivity of Bis(4-tert-butylbenzoyl) Peroxide Analogues

Substituent GroupPosition on Benzoyl RingExpected Effect on Decomposition RatePotential Applications
Methoxy (-OCH₃)ortho, paraIncreaseLow-temperature curing, controlled radical polymerization
Nitro (-NO₂)metaDecreaseHigh-temperature applications, improved storage stability
Cyano (-CN)paraDecreaseSpecialized polymer synthesis
Halogens (-F, -Cl, -Br)variousModerate modificationFine-tuning of initiator performance

Integration into Advanced Functional Materials and Nanomaterial Synthesis

Bis(4-tert-butylbenzoyl) peroxide and its future analogues are expected to play a crucial role in the fabrication of advanced functional materials and nanomaterials. As a radical initiator, it can be instrumental in the synthesis of polymers with precisely controlled architectures and functionalities.

One emerging frontier is the use of this peroxide in surface-initiated polymerization (SIP) to graft polymer chains from the surface of nanoparticles, creating polymer-grafted nanoparticles (PGNs). These hybrid materials exhibit a unique combination of properties derived from both the inorganic core and the organic shell, with applications in nanocomposites, coatings, and biomedical devices. The bulky tert-butyl groups of bis(4-tert-butylbenzoyl) peroxide can influence the grafting density and conformation of the polymer chains, providing a means to tailor the surface properties of the nanomaterials.

Furthermore, the development of peroxide analogues with specific functionalities will enable the synthesis of "smart" polymers that respond to external stimuli such as pH, temperature, or light. These materials are at the forefront of innovation in areas like drug delivery, sensors, and self-healing materials.

Exploration of Sustainable and Green Chemistry Approaches for Peroxide Utilization

The chemical industry is increasingly moving towards more sustainable and environmentally benign processes. For peroxide chemistry, this translates to the development of greener synthesis methods and the use of peroxides in more sustainable applications.

Future research in the synthesis of bis(4-tert-butylbenzoyl) peroxide and its analogues will likely focus on minimizing waste, avoiding hazardous solvents, and utilizing renewable starting materials. cnr.it This includes exploring enzymatic or biocatalytic routes for peroxide synthesis, which can offer high selectivity and operate under mild conditions. The use of ultrasound-assisted synthesis is another green approach that can lead to higher yields and shorter reaction times. nih.gov

Table 2: Comparison of Synthesis Methods for Diacyl Peroxides

Synthesis MethodAdvantagesDisadvantagesSustainability Aspect
Traditional Aqueous MethodWell-established, scalableUse of organic solvents, potential for hydrolysis byproductsModerate
Phase-Transfer CatalysisHigher yields, milder conditionsRequires a phase-transfer catalystImproved
Ultrasound-Assisted SynthesisFaster reactions, higher efficiencySpecialized equipment neededHigh
Synthesis in Supercritical CO₂Environmentally benign solvent, easy product separationHigh-pressure equipment requiredHigh

Interdisciplinary Research at the Interface of Organic Chemistry, Polymer Science, and Materials Innovation

The full potential of bis(4-tert-butylbenzoyl) peroxide and its derivatives will be realized through collaborative, interdisciplinary research that spans organic chemistry, polymer science, and materials innovation. The synthesis of novel peroxide analogues with tailored reactivity, a core task for organic chemists, will provide polymer scientists with new tools to create polymers with unprecedented properties.

This synergy is crucial for addressing major challenges in materials science, such as the development of high-performance composites for the aerospace and automotive industries, advanced adhesives, and novel biomaterials. For instance, the controlled radical polymerization initiated by specialized peroxide analogues can lead to the formation of block copolymers with well-defined microstructures, which are essential for creating self-assembling materials and nanostructured thin films.

The dialogue between these disciplines will foster a cycle of innovation: the needs of materials science will drive the design of new polymers, which in turn will require the synthesis of novel peroxide initiators with specific characteristics. This interdisciplinary approach is essential for translating fundamental chemical knowledge into tangible technological advancements.

Q & A

Q. What experimental strategies mitigate conflicting results on the compound’s cytotoxicity in biomedical applications?

  • Methodological Answer : Standardize cell culture conditions (e.g., serum-free media to avoid peroxide scavenging by proteins). Use flow cytometry with ROS-sensitive dyes (e.g., DCFH-DA) to quantify oxidative stress. Compare outcomes across multiple cell lines (e.g., HEK293 vs. HeLa) to isolate cell-type-specific responses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Peroxide, bis[4-(1,1-dimethylethyl)benzoyl]
Reactant of Route 2
Reactant of Route 2
Peroxide, bis[4-(1,1-dimethylethyl)benzoyl]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.